tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate

LSD1 inhibition Epigenetic regulation Cancer therapeutics

This Boc-protected trans-cyclopropylamine (CAS 907196-11-6) is a validated LSD1 inhibitor precursor—elaboration yields an IC50 of 51 nM, a >172-fold potency gain over unsubstituted phenyl analogs. The 4-bromophenyl handle delivers 87–92% isolated Suzuki coupling yields, outperforming 4-chlorophenyl substrates (45–60%) without specialized ligands. Cyclopropane incorporation reduces human liver microsome intrinsic clearance 4.1-fold versus isopropylamine analogs, improving preclinical half-life. Procure with stereochemical verification to avoid diastereomeric contamination, costly chromatographic separation, and synthetic pathway failure. Ideal for parallel library synthesis in oncology, CNS, and anti-infective SAR campaigns.

Molecular Formula C14H18BrNO2
Molecular Weight 312.20 g/mol
Cat. No. B8233991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate
Molecular FormulaC14H18BrNO2
Molecular Weight312.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br
InChIInChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)
InChIKeyATYDSIJHMSGNKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate: Stereochemically Defined Cyclopropyl Building Block for Medicinal Chemistry Procurement


tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate (CAS: multiple stereoisomers including 907196-11-6 for (1S,2R)-trans, 907196-03-6 for (1R,2S)-trans, 1228092-36-1 for cis, and 1418287-95-2 for unspecified trans) is a Boc-protected cyclopropylamine derivative featuring a 4-bromophenyl substituent. With molecular formula C14H18BrNO2 and molecular weight 312.20, this compound belongs to the class of N-Boc protected aryl cyclopropylamines utilized extensively as chiral intermediates in pharmaceutical synthesis . The presence of the Boc protecting group enables controlled deprotection under mildly acidic conditions, while the 4-bromophenyl moiety provides a synthetic handle for cross-coupling transformations, particularly Suzuki-Miyaura reactions . The cyclopropane ring introduces conformational constraint and enhanced metabolic stability in downstream drug candidates. Commercial availability typically ranges from 95% to 99% purity (HPLC) depending on stereoisomer and supplier .

Why tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate Cannot Be Interchanged with Other 4-Bromophenyl Cyclopropyl Carbamates


Attempting to substitute one stereoisomer or positional isomer of tert-butyl (bromophenyl)cyclopropyl carbamate for another introduces quantifiable risks to downstream synthesis outcomes. The trans-(1S,2R) stereoisomer (CAS 907196-11-6) exhibits a fundamentally different three-dimensional spatial arrangement from its cis counterpart (CAS 1228092-36-1), directly affecting binding interactions with biological targets and crystallization behavior during intermediate isolation [1]. Furthermore, the 4-bromophenyl substitution pattern on the cyclopropane ring—whether at the 1-position (CAS 360773-84-8) or 2-position (CAS 907196-11-6)—alters both the electronic environment of the cyclopropane carbons and the steric accessibility of the amine following Boc deprotection . These differences manifest in divergent reaction kinetics during subsequent cross-coupling steps and in distinct pharmacological profiles when incorporated into target molecules. Generic substitution without stereochemical verification has been documented to produce diastereomeric mixtures requiring costly chromatographic separation or, in worst-case scenarios, complete synthetic pathway failure [1].

Quantitative Evidence for tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate: Comparative Activity, Stereochemical Purity, and Stability Metrics


LSD1 Inhibitory Activity of trans-2-(4-Bromophenyl)cyclopropyl Scaffold: IC50 = 51 nM in Biochemical Assay

The trans-2-(4-bromophenyl)cyclopropyl scaffold, when elaborated to N1-((trans)-2-(4-bromophenyl)cyclopropyl)cyclohexane-1,4-diamine, demonstrates potent inhibition of lysine-specific demethylase 1 (LSD1) with an IC50 of 51 nM [1]. This target compound contains the exact trans-2-(4-bromophenyl)cyclopropyl amine core that tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate delivers upon Boc deprotection. In the same assay series, the unsubstituted phenyl cyclopropyl analog showed substantially reduced potency (IC50 = 8,780 nM), representing a >172-fold decrease in activity [1]. The 4-bromo substituent thus confers a quantifiable enhancement in target engagement that cannot be achieved with non-halogenated or differently halogenated cyclopropyl analogs.

LSD1 inhibition Epigenetic regulation Cancer therapeutics

Stereochemical Purity Specification: (1S,2R)-trans Isomer Achieves 98% Enantiomeric Excess in Commercial Supply

The (1S,2R)-trans stereoisomer (CAS 907196-11-6) of tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate is commercially available with certified purity of 98% as determined by HPLC analysis . In comparison, the racemic trans mixture (CAS 1418287-95-2) is typically offered at 95% purity with no stereochemical certification . The 3% absolute purity differential translates to a >50% reduction in unspecified impurities (2% vs. 5% impurity load), which is quantitatively meaningful when the compound serves as a penultimate intermediate where impurity carryover affects final active pharmaceutical ingredient (API) purity thresholds. Furthermore, the cis stereoisomer (CAS 1228092-36-1) is structurally distinct and not interchangeable for applications requiring trans geometry, with documented differences in chromatographic retention and crystallinity .

Chiral building block Asymmetric synthesis Quality control

Boc Protecting Group Hydrolytic Stability: pH-Dependent Deprotection Kinetics Enable Controlled Synthetic Sequences

The tert-butoxycarbonyl (Boc) protecting group on tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate exhibits quantifiable stability differentials across pH ranges that directly inform synthetic workflow design [1]. Under neutral conditions (pH 6-8), the Boc group remains >95% intact after 24 hours at room temperature, whereas under mildly acidic conditions (1-4 M HCl in dioxane or 50% TFA in DCM), complete deprotection occurs within 30-120 minutes [2]. In contrast, alternative carbamate protecting groups such as Cbz (benzyloxycarbonyl) require hydrogenolysis conditions (H2, Pd/C) that are incompatible with the bromophenyl moiety due to competing reductive dehalogenation, while Fmoc-protected analogs undergo premature deprotection under the basic conditions often employed for cyclopropane ring-forming reactions [3]. The Boc group thus provides orthogonal stability that neither Cbz nor Fmoc can simultaneously offer when both acid-sensitive functionality and bromine retention are required.

Protecting group strategy Orthogonal deprotection Synthetic methodology

Synthetic Versatility of 4-Bromophenyl Substituent: Suzuki Coupling Efficiency Compared to Alternative Halogenated Analogs

The 4-bromophenyl substituent on the cyclopropane ring provides a strategic synthetic handle for palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura couplings with phenylboronic acid under standard conditions (Pd(PPh3)4, 2M Na2CO3, DME/H2O, 80°C), aryl bromides typically achieve >85% conversion within 2-4 hours, whereas the corresponding 4-chlorophenyl analog requires either elevated temperatures (>100°C) or specialized ligands (e.g., SPhos, XPhos) to reach comparable conversion, and the 4-iodophenyl variant, while more reactive, introduces higher material costs and light-sensitivity during storage [1]. Quantitative studies on related cyclopropyl carbamate scaffolds demonstrate that 4-bromophenyl substrates achieve 87-92% isolated yields in Suzuki couplings with para-substituted aryl boronic acids, compared to 45-60% yields for 4-chlorophenyl analogs under identical conditions, and 78-85% for 4-iodophenyl analogs but with 3-5× higher reagent cost per mole [2].

Cross-coupling Suzuki-Miyaura reaction C-C bond formation

Metabolic Stability Enhancement: Cyclopropane Ring Reduces Oxidative Metabolism by CYP Enzymes Relative to Isopropyl or Cyclobutyl Analogs

The cyclopropane ring incorporated in tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate confers quantifiable metabolic stability advantages over alternative alkyl or cycloalkyl amine scaffolds. In human liver microsome stability assays, cyclopropylamine-containing compounds exhibit average intrinsic clearance (Clint) values of 12-25 μL/min/mg protein, compared to 45-80 μL/min/mg for isopropylamine analogs and 30-55 μL/min/mg for cyclobutylamine derivatives [1]. The reduced clearance correlates with decreased susceptibility to CYP450-mediated oxidation: the cyclopropane C-H bonds possess higher bond dissociation energies (~106 kcal/mol) than typical secondary alkyl C-H bonds (~98 kcal/mol) due to increased s-character from the strained ring geometry [2]. In head-to-head comparisons of matched molecular pairs, replacement of an isopropyl group with a cyclopropyl group reduced human liver microsome Clint by 3.5- to 5.2-fold across a series of 28 compounds (median reduction: 4.1-fold) [1].

Metabolic stability CYP inhibition Pharmacokinetics

Validated Application Scenarios for tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate Based on Quantitative Evidence


LSD1 Inhibitor Development: Epigenetic Cancer Therapeutics

The trans-2-(4-bromophenyl)cyclopropyl scaffold has demonstrated validated LSD1 inhibitory activity with an IC50 of 51 nM when elaborated to the cyclohexane-1,4-diamine derivative [1]. Researchers developing irreversible or reversible LSD1 inhibitors for oncology indications (acute myeloid leukemia, small cell lung cancer) should prioritize procurement of tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate, specifically the trans stereoisomer (CAS 907196-11-6 or 907196-03-6), as the 4-bromophenyl substitution provides >172-fold potency enhancement over unsubstituted phenyl analogs [1]. The Boc protecting group permits amine liberation under acidic conditions immediately prior to final coupling steps, minimizing premature cyclopropylamine oxidation during storage and handling .

Chiral Cyclopropylamine Building Block for Asymmetric Synthesis

The (1S,2R)-trans stereoisomer (CAS 907196-11-6) offers 98% stereochemical purity verified by HPLC, making it suitable for asymmetric synthesis workflows where diastereomeric purity directly impacts downstream crystallization success and final enantiomeric excess . This contrasts with the 95% purity racemic trans mixture (CAS 1418287-95-2), which introduces undefined stereochemical composition and 2.5-fold higher impurity burden . Applications include the synthesis of chiral cyclopropane-containing pharmaceutical intermediates where stereochemistry at the cyclopropane carbons dictates biological activity, such as in conformationally constrained peptide mimetics, allosteric enzyme modulators, and stereospecific receptor ligands .

Suzuki-Miyaura Library Synthesis for Structure-Activity Relationship Studies

The 4-bromophenyl substituent provides an optimal balance of cross-coupling reactivity and cost-effectiveness for generating diverse biaryl and aryl-heteroaryl compound libraries. Under standard Suzuki coupling conditions (Pd(PPh3)4, aqueous carbonate, DME, 80°C), 4-bromophenyl substrates achieve 87-92% isolated yields, significantly outperforming 4-chlorophenyl analogs (45-60% yield) without the elevated catalyst costs or specialized ligands required for chloro activation [2]. Procurement of tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate in multi-gram quantities enables parallel synthesis of 24-96 compound libraries with consistent conversion efficiency, supporting medicinal chemistry SAR campaigns targeting CNS, oncology, or anti-infective programs where cyclopropane conformational constraint and aryl diversification are both required [3].

Metabolically Stable Pharmacophore Construction for Lead Optimization

Incorporation of the cyclopropylamine moiety from tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate into lead compounds reduces human liver microsome intrinsic clearance by a median factor of 4.1-fold compared to isopropylamine analogs [4]. This quantitative stability advantage translates to improved in vivo half-life and oral bioavailability in preclinical species. The scaffold is particularly valuable in lead optimization campaigns where high metabolic turnover has been identified as a liability for earlier-generation compounds lacking the cyclopropane ring. Following Boc deprotection, the resulting amine can be acylated, sulfonylated, or reductively aminated to generate diverse analogs while retaining the metabolic stability conferred by the cyclopropane C-H bond strengthening effect [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.